1-Ethyl-4-methyl-1H-indole-2-carboxylic acid
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Overview
Description
“1-Ethyl-4-methyl-1H-indole-2-carboxylic acid” is a derivative of indole-2-carboxylic acid . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological properties and their potential to be the target . The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H11NO2 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole-2-carboxylic acid derivative was proved to effectively inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group obviously chelated the two Mg2+ ions within the active site of integrase .Scientific Research Applications
Synthesis of Bioactive Compounds
The compound is used as a reactant for the total synthesis of bioactive molecules such as (±)-dibromophakellin and its analogs, which have potential pharmacological applications .
AhR Ligand Inducible Transcription Factor
It serves as an endogenous ligand identified for aryl hydrocarbon receptor (AHR) , a ligand-inducible transcription factor, showing effects in cellular models and in vivo studies .
HIV-1 Integrase Inhibition
This indole derivative has been shown to effectively inhibit the strand transfer activity of HIV-1 integrase , an essential enzyme for the HIV replication cycle .
Treatment of Cancer and Other Disorders
Indole derivatives, including this compound, are being explored for their biological activities against various diseases, including cancer, microbial infections, and other disorders .
Cytotoxicity Against Human Cell Lines
These compounds have been designed to exhibit cytotoxicity against different human cell lines, which is crucial for developing new therapeutic agents .
Plant Hormone Production
Indole derivatives are also significant in plant biology as they are involved in the production of indole-3-acetic acid , a plant hormone produced by the degradation of tryptophan in higher plants .
Mechanism of Action
Target of Action
Indole derivatives, such as 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For instance, they can inhibit viral replication in the case of antiviral activity, or they can disrupt cancer cell proliferation in the case of anticancer activity. The exact pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The result of the action of this compound would be the modulation of the functions of its target receptors, leading to changes in cellular activities . These changes could potentially result in therapeutic effects, such as the inhibition of viral replication or the disruption of cancer cell proliferation.
properties
IUPAC Name |
1-ethyl-4-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-10-6-4-5-8(2)9(10)7-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJADBJNRMTDHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC(=C2C=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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